molecular formula C22H22N2O3S B12115180 1-[(2-Methoxy-5-methylphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline

1-[(2-Methoxy-5-methylphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline

Cat. No.: B12115180
M. Wt: 394.5 g/mol
InChI Key: YWCFSCRYIPJVJY-UHFFFAOYSA-N
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Description

1-[(2-Methoxy-5-methylphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methoxy-5-methylphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline typically involves multi-step organic reactions. One common approach is to start with the sulfonylation of 2-methoxy-5-methylphenol, followed by the formation of the imidazoline ring through cyclization reactions. The naphthylmethyl group is then introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methoxy-5-methylphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-[(2-Methoxy-5-methylphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

    Biology: In biological research, the compound may be used to study enzyme interactions or as a probe in biochemical assays.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(2-Methoxy-5-methylphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Methoxy-5-methylphenyl)sulfonyl]-2-methylpiperidine
  • 1-[(2-Methoxy-5-methylphenyl)sulfonyl]-2-phenylimidazoline

Uniqueness

1-[(2-Methoxy-5-methylphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline is unique due to the presence of both naphthyl and imidazoline groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H22N2O3S

Molecular Weight

394.5 g/mol

IUPAC Name

1-(2-methoxy-5-methylphenyl)sulfonyl-2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazole

InChI

InChI=1S/C22H22N2O3S/c1-16-10-11-20(27-2)21(14-16)28(25,26)24-13-12-23-22(24)15-18-8-5-7-17-6-3-4-9-19(17)18/h3-11,14H,12-13,15H2,1-2H3

InChI Key

YWCFSCRYIPJVJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN=C2CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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